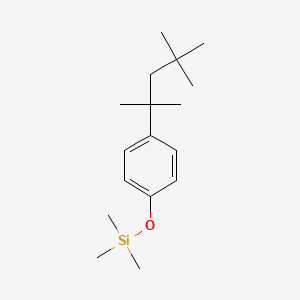
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is an organic compound with the molecular formula C17H30OSi. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether typically involves the reaction of 4-(1,1,3,3-Tetramethylbutyl)phenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinones, phenols, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for phenols in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: The parent compound without the trimethylsilyl group.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: A related compound with two phenyl groups connected by an ether linkage.
4-tert-Octylphenol: Another derivative of phenol with a similar structure.
Uniqueness
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, where the stability and reactivity of the trimethylsilyl group are advantageous.
Eigenschaften
Molekularformel |
C17H30OSi |
|---|---|
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
trimethyl-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]silane |
InChI |
InChI=1S/C17H30OSi/c1-16(2,3)13-17(4,5)14-9-11-15(12-10-14)18-19(6,7)8/h9-12H,13H2,1-8H3 |
InChI-Schlüssel |
LGVXTVHRVKVONW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


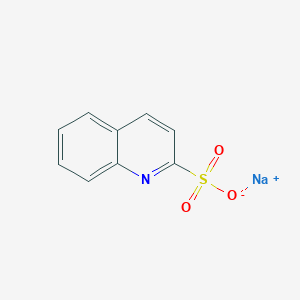

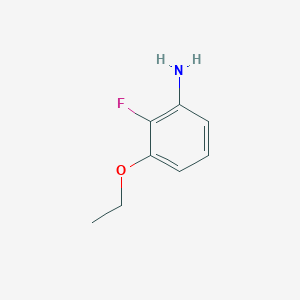

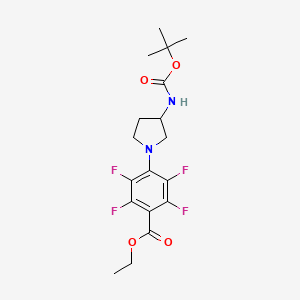
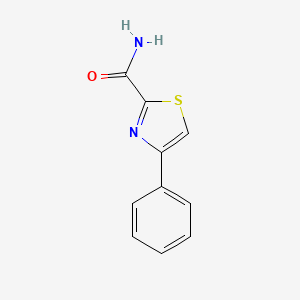
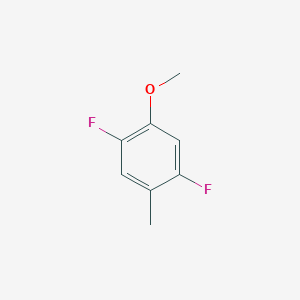

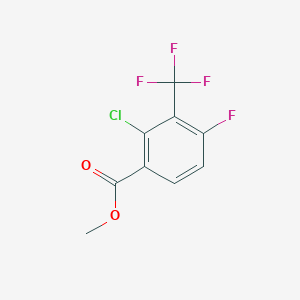

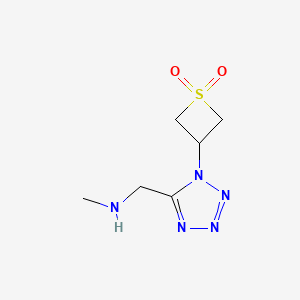
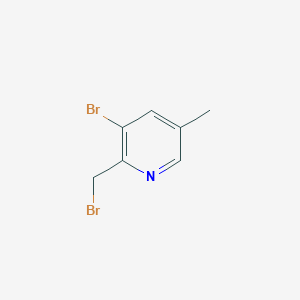
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)

